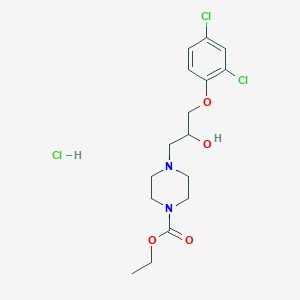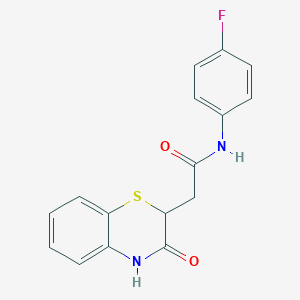![molecular formula C13H10ClN3OS2 B2459920 6-[(3-Cloro bencil)sulfanil]imidazo[2,1-b][1,3]tiazol-5-carbaldehído oxima CAS No. 861211-73-6](/img/structure/B2459920.png)
6-[(3-Cloro bencil)sulfanil]imidazo[2,1-b][1,3]tiazol-5-carbaldehído oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Aplicaciones Científicas De Investigación
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: Investigated for its cytotoxic and antitumor activities.
Chemical Research: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting that this compound may also target cancer cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell proliferation . This compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Similar compounds are known to be stable under normal storage conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves the reaction of 3-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-[(4-Bromobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the chlorine atom on the benzyl group also influences the compound’s electronic properties and reactivity .
Propiedades
Número CAS |
861211-73-6 |
|---|---|
Fórmula molecular |
C13H10ClN3OS2 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
N-[[6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClN3OS2/c14-10-3-1-2-9(6-10)8-20-12-11(7-15-18)17-4-5-19-13(17)16-12/h1-7,18H,8H2 |
Clave InChI |
CVYKMOAWMRJRJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-methoxypropyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2459844.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2459852.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)
![N-(3,5-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)


